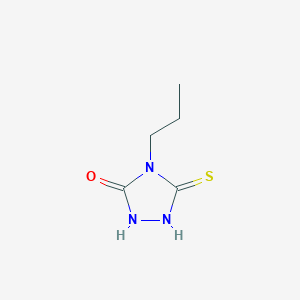

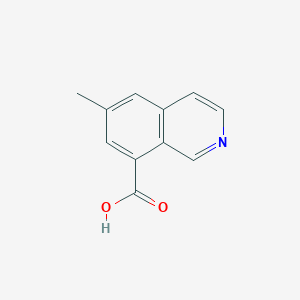

![molecular formula C19H17ClFN3OS B2546245 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 886917-57-3](/img/structure/B2546245.png)

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone is a derivative of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, which has been identified as a new anti-mycobacterial chemotype. This class of compounds has shown potential in the treatment of tuberculosis, a disease caused by the Mycobacterium tuberculosis bacteria. The benzo[d]thiazole scaffold is a significant pharmacophore due to its biological relevance and potential therapeutic applications .

Synthesis Analysis

The synthesis of related benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involves the preparation of structurally diverse benzo[d]thiazole-2-carboxamides. These compounds are then subjected to in vitro testing to assess their anti-tubercular activity. The synthesis process aims to yield compounds with low cytotoxicity and high therapeutic indices. The most promising compounds from this class have been found to have minimal cytotoxic effects and significant anti-mycobacterial potential .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones is characterized by the presence of a benzo[d]thiazole ring attached to a piperazine moiety. The substitution of different functional groups on the benzo[d]thiazole and piperazine rings can significantly affect the biological activity of these compounds. The molecular structure is crucial for the interaction with the bacterial target and is a key factor in the compound's efficacy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones are not detailed in the provided data. However, it can be inferred that the synthesis likely involves steps such as amide bond formation, aromatic substitution, and possibly cyclization reactions to form the benzo[d]thiazole core. The specific reactions would depend on the starting materials and the desired substitutions on the final compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones would include their solubility, stability, melting point, and molecular weight. These properties are essential for determining the compound's suitability for in vivo applications, including its bioavailability and pharmacokinetics. The therapeutic index, which is a measure of the compound's safety margin, is also a critical property, indicating the dosage range within which the compound can be used therapeutically without causing toxic effects .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The chemical compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone and its derivatives have been investigated for their antimicrobial properties. For instance, a study by Patel et al. (2011) focused on the synthesis of new pyridine derivatives, including those related to benzothiazoles, to evaluate their antimicrobial activity. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential as antimicrobial agents Patel, N., Agravat, S. N., & Shaikh, F. M. (2011). Synthesis and antimicrobial activity of new pyridine derivatives-I. Medicinal Chemistry Research, 20, 1033-1041..

Structural Exploration and Analysis

Another aspect of research on compounds similar to this compound includes their structural exploration and analysis. Prasad et al. (2018) conducted a study on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle. This research provides insights into the molecular structure, stability, and intermolecular interactions, which are crucial for understanding the compound's pharmacological properties Prasad, S. B., Anandakumar, C., Raghu, A., Reddy, K. R., Urs, M. D., & Naveen, S. (2018). Synthesis, structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle. Chemical Data Collections.

Synthesis and Biological Activity of Derivatives

Research by Mhaske et al. (2014) involved the synthesis of a series of derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These derivatives were then screened for in vitro anti-bacterial activity, demonstrating their potential as antimicrobial agents Mhaske, P., Shelke, S. H., Raundal, H., & Jadhav, R. P. (2014). Synthesis and Biological Activity of (2-Substituted-4-methylthiazol-5-yl) (4-substituted piperazin-1-yl)methanone Derivatives. Journal of The Korean Chemical Society, 58, 62-67..

Orientations Futures

Propriétés

IUPAC Name |

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3OS/c1-12-15(20)5-6-16-17(12)22-19(26-16)24-9-7-23(8-10-24)18(25)13-3-2-4-14(21)11-13/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSYUKCOTKSJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2546166.png)

![(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2546167.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone](/img/structure/B2546170.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)

![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546175.png)

![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2546183.png)